Tert-butoxy(chloromethyl)dimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58307-46-3 |
|---|---|
Molecular Formula |
C7H17ClOSi |
Molecular Weight |
180.75 g/mol |
IUPAC Name |
chloromethyl-dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2,3)9-10(4,5)6-8/h6H2,1-5H3 |
InChI Key |
UXXCXTGMKSMVFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C)(C)CCl |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butoxy Chloromethyl Dimethylsilane
Direct Synthesis Approaches
Direct synthesis methods in organosilicon chemistry typically refer to large-scale industrial processes where elemental silicon is converted into valuable chlorosilane monomers. While the direct synthesis of tert-butoxy(chloromethyl)dimethylsilane itself is not a standard industrial process, the underlying principles for forming the core methylchlorosilane structure are well-established.
Reaction of Chlorinated Hydrocarbons with Elemental Silicon: Analogous Industrial Pathways
The cornerstone of industrial organochlorosilane production is the Müller-Rochow process, discovered independently by Eugene G. Rochow and Richard Müller in the 1940s. researchgate.netencyclopedia.pub This process involves the reaction of an organic chloride, most commonly methyl chloride, with elemental silicon at high temperatures (260–310 °C) in the presence of a copper catalyst. researchgate.net The primary and most desired product is dimethyldichlorosilane, a key precursor for the silicone industry. researchgate.net
The general reaction can be summarized as: 2 CH₃Cl + Si → (CH₃)₂SiCl₂
This reaction, typically carried out in a fluidized-bed reactor, produces a mixture of methylchlorosilanes, including methyltrichlorosilane (B1216827) and trimethylchlorosilane, which are then separated by distillation. pcc.eunih.gov The reaction mechanism is complex, involving the formation of a copper silicide (Cu₃Si) phase which is believed to be the catalytically active species. encyclopedia.pub While this process does not directly yield this compound, it represents the fundamental industrial pathway for creating the silicon-carbon and silicon-chlorine bonds that form the backbone of such compounds. encyclopedia.pub
Catalytic Processes in Chlorosilane Formation
Catalysis is central to the direct synthesis of chlorosilanes. In the Müller-Rochow process, copper is the essential catalyst, often with promoters like zinc or zinc compounds to enhance activity and selectivity. researchgate.net Research has also explored alternative catalytic systems. For instance, a method involving high-energy ball milling of magnesium and silica (B1680970) (SiO₂) produces elemental silicon, which, when infused with palladium, forms dipalladium silicide (Pd₂Si). nih.govresearchgate.net This palladium silicide readily reacts with methyl chloride under Müller-Rochow conditions to produce methylchlorosilanes. nih.govresearchgate.net
Beyond direct synthesis, catalytic methods are also employed to modify chlorosilanes. A significant area of research is the catalytic hydrogenolysis of chlorosilanes to produce hydrosilanes, which are valuable synthetic intermediates. acs.orgacs.orgchemrxiv.org This transformation of a Si-Cl bond to a Si-H bond can be achieved using transition-metal catalysts, such as those based on iridium or ruthenium, in the presence of a base. acs.orgacs.orggoettingen-research-online.de While this is not a direct formation of the target compound, it illustrates the catalytic strategies available for manipulating chlorosilane functionality. The strength of the Si-Cl bond makes its direct catalytic hydrogenolysis challenging, often requiring superbases or additives to drive the reaction thermodynamically. acs.orgchemrxiv.org
Stepwise Preparative Strategies
Stepwise methods offer greater precision and control for synthesizing complex organosilanes like this compound in a laboratory setting. These strategies typically involve the sequential formation of bonds to the silicon atom using highly reactive organometallic reagents. A relevant analogous synthesis is that of tert-butoxychloromethylphenylsilane, which is prepared by reacting dichloromethylphenylsilane (B109416) with tert-butanol (B103910) in the presence of a hydrogen chloride acceptor. researchgate.net
Grignard Reagent Mediated Routes to Organohalosilanes
Grignard reagents (R-Mg-X) are powerful nucleophiles widely used in organic synthesis to form carbon-carbon bonds and, crucially for organosilicon chemistry, carbon-silicon bonds. byjus.comwikipedia.org The reaction of a Grignard reagent with a halosilane precursor is a fundamental and versatile method for introducing organic substituents onto a silicon atom. gelest.comchemguide.co.uk
The general inability to achieve clean, partial substitution is a primary limitation of the Grignard process on an industrial scale, as the reaction tends to proceed to full substitution. gelest.com However, in a controlled laboratory setting, partial substitution can be achieved by carefully managing stoichiometry and reaction conditions, such as using a "reverse addition" protocol where the Grignard reagent is added to the silane (B1218182). gelest.com
| Reactant 1 | Reactant 2 | Solvent | Product Type | Reference |
| Alkyl/Aryl Halide | Magnesium Metal | Ether (e.g., Diethyl ether, THF) | Grignard Reagent (RMgX) | wikipedia.orgchemguide.co.uk |
| Grignard Reagent | Halosilane (e.g., SiCl₄) | Ether | Organohalosilane | gelest.com |
This interactive table summarizes the general reactants for Grignard synthesis of organohalosilanes.
Organolithium reagents, like tert-butyllithium (B1211817), are even more reactive and basic than Grignard reagents. wikipedia.orgnih.gov They serve as excellent reagents for introducing alkyl groups onto silicon. A well-documented precedent for forming the tert-butyl-silicon bond required for the target molecule's alkoxide group is the synthesis of tert-butyldimethylsilyl chloride. wikipedia.org This reaction involves treating dichlorodimethylsilane (B41323) with tert-butyllithium. chemicalbook.com
The synthesis is typically carried out by cooling a pentane (B18724) solution of dichlorodimethylsilane and adding a pentane solution of tert-butyllithium dropwise under an inert atmosphere. chemicalbook.com The reaction yields tert-butyldimethylsilyl chloride, demonstrating the feasibility of selectively forming a single Si-C bond from a Si-Cl precursor using a potent organolithium reagent. chemicalbook.com
The use of organomagnesium reagents (Grignard reagents) with halosilane precursors is a foundational strategy for creating tailored organosilicon compounds. libretexts.orgresearchgate.net To synthesize a molecule like this compound, one could hypothetically start with a precursor like chloromethyldichlorodimethylsilane. A Grignard reagent could then be used to introduce another organic group, although in this specific case, the tert-butoxy (B1229062) group is typically introduced via reaction with tert-butanol or a corresponding alkoxide.
Alcoholysis/Silylation Reactions with Halosilane Scaffolds
A primary route to this compound involves the reaction of a suitable halosilane with an alcohol, a process known as alcoholysis or silylation. This approach leverages the reactivity of the silicon-halogen bond towards nucleophilic substitution.
The targeted introduction of the tert-butoxy group is achieved through the reaction of a dichlorosilane (B8785471) precursor with tert-butanol. For instance, the reaction of dichloromethylphenylsilane with tert-butanol yields tert-butoxychloromethylphenylsilane. researchgate.net This reaction demonstrates the selective replacement of one chlorine atom on the silicon with a tert-butoxy group. The bulky nature of the tert-butyl group can influence the reactivity and stability of the resulting compound.
A general representation of this reaction is: Cl₂Si(CH₃)(CH₂Cl) + (CH₃)₃COH → (CH₃)₃CO-Si(CH₃)(CH₂Cl)Cl + HCl
This selective monosubstitution is a crucial step in constructing the desired molecular architecture.
The alcoholysis of chlorosilanes generates hydrogen chloride (HCl) as a byproduct. wikipedia.org This acidic byproduct can lead to undesired side reactions, such as the cleavage of the newly formed Si-O bond or other acid-sensitive functional groups. To mitigate these effects and drive the reaction to completion, a hydrogen chloride acceptor, typically a tertiary amine like triethylamine (B128534) or pyridine, is added to the reaction mixture. researchgate.net
The amine base neutralizes the in-situ generated HCl, forming a stable ammonium (B1175870) salt and preventing its interference with the desired reaction pathway.
R₃N + HCl → R₃NH⁺Cl⁻
The presence of a hydrogen chloride acceptor is therefore critical for achieving high yields and purity of the target alkoxysilane.
Functional Group Interconversions on Silicon-Containing Substrates
Functional group interconversion is a powerful strategy in organic synthesis that involves the transformation of one functional group into another. fiveable.mesolubilityofthings.com This approach can be applied to silicon-containing molecules to access a variety of derivatives.
An alternative synthetic route involves the conversion of an existing methoxy- or other alkoxysilane into the corresponding chlorosilane. This transformation can be achieved using various chlorinating agents. For example, acetyl chloride can be used to convert methylphenylethoxysilanes to the corresponding chlorosilanes. Another efficient method involves the use of thionyl chloride (SOCl₂) to convert silanols back into chlorosilanes. researchgate.net Iron(III) catalysts, such as FeCl₃ or Fe(acac)₃, in the presence of acetyl chloride as the chlorine source, have also been shown to effectively chlorinate a range of silanes, alkoxysilanes, and silanols, affording the corresponding chlorosilanes in good yields. researchgate.net
These methods provide flexibility in the synthetic design, allowing for the preparation of chlorosilanes from more readily available or easily synthesized alkoxysilane precursors.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To maximize the efficiency and effectiveness of the synthesis of this compound, careful optimization of reaction conditions is essential. Factors such as the choice of solvent can significantly impact the reaction outcome.
Temperature and Pressure Control in Organosilane Synthesis
The control of temperature and pressure is paramount in the synthesis of organosilanes, including this compound, as these parameters directly influence reaction kinetics, product yield, and selectivity. While specific literature detailing the effects of temperature and pressure on the synthesis of this particular compound is not extensively available, the principles can be inferred from the synthesis of analogous organosilanes.
Temperature Control:
Temperature plays a crucial role in managing the rate of reaction and minimizing side reactions. In the synthesis of this compound from (chloromethyl)dimethylchlorosilane and a tert-butoxide source, the reaction is typically exothermic.
Low Temperatures: Running the reaction at lower temperatures is generally preferred to control the exothermic nature of the nucleophilic substitution. This helps to prevent unwanted side reactions, such as the further reaction of the product or the degradation of starting materials. For instance, in related syntheses of alkoxysilanes, maintaining a low temperature (e.g., 0-10 °C) during the addition of the alkoxide or alcohol/base mixture can significantly improve the yield and purity of the desired product.
Elevated Temperatures: While high temperatures can increase the reaction rate, they can also promote undesirable pathways. For example, at elevated temperatures, redistribution reactions at the silicon center can occur, leading to the formation of di-tert-butoxy and other polysubstituted silanes. Furthermore, the tert-butoxy group itself can be susceptible to elimination reactions at higher temperatures, especially in the presence of strong bases, which would lead to the formation of isobutylene (B52900) and silanol (B1196071) species.
Pressure Control:
The synthesis of this compound is typically carried out at atmospheric pressure. The reaction involves liquid-phase reactants and does not usually produce significant volumes of gaseous byproducts that would necessitate pressure control for reaction equilibrium purposes.
However, in a large-scale industrial setting, reactions might be conducted under a slight positive pressure of an inert gas (e.g., nitrogen or argon). This is not primarily to influence the reaction equilibrium but to ensure an inert atmosphere, preventing the ingress of moisture which could hydrolyze the chlorosilane starting material and the product.
The table below summarizes the general influence of temperature on the synthesis of organosilanes, which can be applied to the synthesis of this compound.
| Temperature Range | Expected Outcome | Rationale |
| Low (0-25 °C) | Higher selectivity, controlled reaction rate. | Minimizes side reactions like redistribution and elimination. Allows for better management of the exothermic reaction. |
| Moderate (25-60 °C) | Increased reaction rate. | A balance between reaction speed and selectivity might be achieved. |
| High (>60 °C) | Potential for lower yield and purity. | Increased likelihood of side reactions, including redistribution of substituents on the silicon atom and elimination of the tert-butoxy group. |
Catalyst Systems and Their Influence on Reaction Efficiency
In the context of the synthesis of this compound via the reaction of (chloromethyl)dimethylchlorosilane with tert-butanol, the "catalyst" is often the base used to scavenge the hydrogen chloride produced. While not a catalyst in the classical sense of being regenerated in the reaction cycle, the choice of base is critical for the reaction's efficiency.
Role of the Hydrogen Chloride Acceptor:
The primary role of the base is to neutralize the HCl formed during the reaction, shifting the equilibrium towards the product side. Common bases used for this purpose are tertiary amines like triethylamine and pyridine.
Triethylamine: It is a widely used and cost-effective base. Its basicity is sufficient to effectively scavenge HCl. The resulting triethylammonium (B8662869) chloride salt is often insoluble in the reaction solvent (e.g., diethyl ether, hexane) and can be easily removed by filtration.
Pyridine: Pyridine can also be used as an HCl scavenger. It is a weaker base than triethylamine and can sometimes offer better selectivity in sensitive reactions. However, it can also act as a nucleophilic catalyst in some silane reactions, which could potentially lead to side products.
The efficiency of the reaction is highly dependent on the stoichiometry and the mode of addition of the base. A slight excess of the base is often used to ensure complete neutralization of HCl. The slow, concurrent addition of the alcohol and the base to the chlorosilane is a common strategy to maintain a low concentration of the nucleophile and minimize side reactions.
Phase-Transfer Catalysts:
In reactions involving a solid nucleophile (like sodium tert-butoxide) and a liquid substrate in a non-polar solvent, the reaction rate can be limited by the low solubility of the salt. In such cases, a phase-transfer catalyst (PTC) can be employed to enhance the reaction rate.
Quaternary Ammonium and Phosphonium Salts: Catalysts such as tetrabutylammonium (B224687) bromide or chloride can facilitate the transfer of the tert-butoxide anion from the solid phase to the organic phase where the reaction occurs. This leads to a significant increase in the reaction rate and allows the reaction to be carried out under milder conditions.
Crown Ethers: Crown ethers, such as 18-crown-6, can be used to complex the sodium cation of sodium tert-butoxide, thereby increasing the nucleophilicity of the "naked" tert-butoxide anion and accelerating the reaction.
The influence of different catalyst/base systems on the efficiency of similar organosilane syntheses is summarized in the table below.
| Catalyst/Base System | Influence on Reaction Efficiency | Mechanism of Action |
| Triethylamine | High efficiency as an HCl scavenger. | Forms an insoluble salt with HCl, driving the reaction forward. |
| Pyridine | Effective HCl scavenger, can also act as a nucleophilic catalyst. | Neutralizes HCl; potential for catalysis through a pyridinium (B92312) intermediate. |
| Phase-Transfer Catalysts (e.g., Tetrabutylammonium salts) | Increases reaction rate with solid nucleophiles. | Facilitates the transfer of the nucleophilic anion into the organic phase. |
| Crown Ethers (e.g., 18-crown-6) | Enhances nucleophilicity of the alkoxide. | Sequesters the metal cation, creating a more reactive "naked" anion. |
Reactivity Profiles and Mechanistic Investigations of Tert Butoxy Chloromethyl Dimethylsilane
Reactivity of the Chloromethyl Moiety
The chloromethyl moiety (-CH2Cl) is a key functional group that governs a significant portion of the reactivity of tert-butoxy(chloromethyl)dimethylsilane. The carbon-chlorine bond in this group is susceptible to cleavage, enabling a variety of synthetic transformations.
Nucleophilic Substitution at the Carbon-Chlorine Bond
The electron-withdrawing nature of the adjacent silicon atom activates the carbon-chlorine bond towards nucleophilic attack. This allows for the displacement of the chloride ion by a range of nucleophiles, providing a pathway for the introduction of diverse functional groups.
The reaction of this compound with active metals, such as magnesium or lithium, can lead to the formation of alpha-metalated silanes. These organometallic reagents are valuable intermediates in organic synthesis. For instance, the reaction with magnesium in an etheral solvent is expected to yield the corresponding Grignard reagent, (tert-butoxy(dimethylsilyl)methyl)magnesium chloride. While specific studies on this compound are not prevalent, the synthesis of analogous Grignard reagents from chloromethylsilanes is a well-established method. orgsyn.org The general scheme for this reaction is as follows:
Reaction Scheme: (CH₃)₃COSi(CH₃)₂CH₂Cl + Mg → (CH₃)₃COSi(CH₃)₂CH₂MgCl
These alpha-silyl Grignard reagents are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions.
Beyond Grignard reagents, other silylmethyl nucleophiles can be generated from this compound. For example, reaction with lithium metal would produce the corresponding organolithium reagent. These silylmethyl nucleophiles are highly reactive species that readily attack electrophilic centers. Their utility is demonstrated in their reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. The presence of the bulky tert-butoxy (B1229062) group can influence the stereochemical outcome of these reactions.
Intramolecular Rearrangements Involving the Chloromethyl Group
In addition to intermolecular reactions, the chloromethyl group in silane (B1218182) analogues can participate in intramolecular rearrangements, leading to the formation of isomeric products. These rearrangements are often driven by thermodynamic stability and can be influenced by factors such as temperature and catalysis.
Dyotropic rearrangements are a class of pericyclic reactions where two sigma bonds simultaneously migrate intramolecularly. While no specific studies on the dyotropic rearrangement of this compound have been identified, related (chloromethyl)dimethylsilane analogues are known to undergo such transformations. nih.gov These rearrangements typically involve the migration of the chloromethyl group and another substituent on the silicon atom. For instance, a hypothetical dyotropic rearrangement could involve the exchange of the chloromethyl group with one of the methyl groups on the silicon atom, although this would be a degenerate rearrangement. More complex rearrangements could occur in appropriately substituted analogues. The feasibility of such a rearrangement would be influenced by the nature of the substituents on the silicon and the reaction conditions.
Disproportionation is a reaction in which a substance is simultaneously oxidized and reduced, or in the context of organosilicon chemistry, undergoes redistribution of substituents. For alkoxychloromethylsilanes, disproportionation could involve the exchange of the chloromethyl and tert-butoxy groups between two molecules. This process can be catalyzed by Lewis acids or bases and is often driven by the formation of thermodynamically more stable products. For example, two molecules of this compound could potentially disproportionate to form di(tert-butoxy)dimethylsilane and di(chloromethyl)dimethylsilane. The equilibrium position of such a reaction would depend on the relative stabilities of the reactants and products.
Reactivity of the Silicon-Oxygen Bond and the tert-Butoxy Group
The reactivity of the silicon-oxygen (Si-O) bond in alkoxysilanes like this compound is central to their chemistry. This bond is characterized by significant polarity due to the difference in electronegativity between silicon (1.90) and oxygen (3.44), resulting in a partial positive charge on the silicon atom and a partial negative charge on the oxygen atom. While stronger than a typical carbon-oxygen single bond, the Si-O bond is susceptible to cleavage by various reagents, a characteristic widely exploited in organic synthesis.
The cleavage of silyl (B83357) ethers, which share the Si-O-C linkage with this compound, can be initiated under both acidic and basic conditions. The specific mechanism is highly dependent on the reaction medium.
Acid-Catalyzed Cleavage : In an acidic medium, the reaction is initiated by the protonation of the oxygen atom in the alkoxy group. This protonation makes the silicon center more electrophilic and thus more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. This process can follow a pathway analogous to an SN1-Si mechanism, where the departure of the protonated alcohol is the rate-determining step, or an SN2-Si mechanism involving a backside attack on the silicon atom.
Base-Catalyzed Cleavage : Under basic or alkaline conditions, the cleavage typically proceeds via a nucleophilic attack on the silicon atom. A common mechanism is the SN2-Si pathway, where a nucleophile, such as a hydroxide ion, attacks the silicon center. This attack leads to the formation of a five-coordinate (pentacoordinate) or even six-coordinate (hexacoordinate) silicon intermediate or transition state. The stability of such hypervalent silicon species facilitates the cleavage of the Si-O bond.
Fluoride-Mediated Cleavage : Fluoride (B91410) ions, often supplied by reagents like tetra-n-butylammonium fluoride (TBAF), are particularly effective for cleaving silicon-oxygen bonds. The high affinity of silicon for fluoride is a primary driving force for this reaction. The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate intermediate. The formation of the very strong Si-F bond makes this cleavage process highly favorable and rapid.
The table below summarizes the primary mechanisms for silyl ether cleavage.
| Cleavage Condition | Key Mechanistic Steps | Intermediate/Transition State |
| Acidic | 1. Protonation of the alkoxy oxygen. 2. Nucleophilic attack on the silicon atom. | Protonated Silyl Ether |
| Basic | 1. Nucleophilic attack on the silicon atom by a base (e.g., OH⁻). | Pentacoordinate/Hexacoordinate Silicon |
| Fluoride | 1. Nucleophilic attack by F⁻ on the silicon atom. 2. Formation of a strong Si-F bond drives the reaction. | Pentacoordinate Silicon |
The lability of the silicon-oxygen bond also allows for silyl group transfer reactions, where the silyl moiety is transferred from one heteroatom to another. This reactivity is often observed as an "undesired" side reaction during deprotection but can also be harnessed for synthetic purposes. For instance, under certain conditions, a silyl ether can react with another alcohol in the presence of a catalyst to form a new silyl ether, effectively transferring the silyl protecting group.
Furthermore, silyl ethers can be directly converted into other functional groups. For example, treatment with specific reagents can transform a silyl ether into a sulfonate ester or a tetrahydropyranyl (THP) ether. These transformations proceed through the activation of the Si-O bond, followed by nucleophilic attack and displacement of the silyloxy group. Such reactions highlight the potential of the silyl group to act as a leaving group in substitution reactions, facilitating functional group interconversions.
The steric hindrance imposed by the bulky tert-butyl group has a profound impact on the reactivity of the silicon center and the stability of the Si-O bond in this compound. Compared to less hindered analogs like methoxy or ethoxy silanes, the tert-butoxy group significantly shields the silicon atom from nucleophilic attack.
This steric protection has several important consequences:
Reduced Rate of Cleavage : The rate of both acid- and base-catalyzed hydrolysis is dramatically reduced. For example, tert-butyldimethylsilyl (TBDMS) ethers are approximately 10,000 times more stable towards hydrolysis than the corresponding trimethylsilyl (B98337) (TMS) ethers. This enhanced stability makes the tert-butoxydimethylsilyl group a robust protecting group for alcohols in complex multi-step syntheses.
Influence on Reaction Pathways : The steric bulk can influence the preferred pathway of a reaction. For nucleophilic substitution at the silicon center, the significant steric hindrance makes an SN2-type attack more difficult, potentially favoring other mechanisms where steric congestion is relieved in the transition state.
Conformational Effects : In larger molecules, the presence of a bulky silyl group can alter the conformational preferences of the molecule, which in turn can influence the reactivity and stereoselectivity of reactions at other sites within the molecule.
The following table compares the relative hydrolytic stability of different silyl ethers, illustrating the effect of steric bulk.
| Silyl Group | Structure | Relative Hydrolytic Stability | Steric Influence |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 | Low |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | Moderate |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | ~10,000 | High |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | ~700,000 | Very High |
| tert-Butoxydimethylsilyl | -Si(CH₃)₂(OC(CH₃)₃) | High (Comparable to TBDMS) | High |
Electrophilic Behavior of the Silicon Center
The silicon atom in this compound is electrophilic due to the polarization of the Si-O and Si-Cl bonds, where both oxygen and chlorine are more electronegative than silicon. This electrophilicity allows the silicon center to react with nucleophiles and to be activated by Lewis acids.
A key aspect of silicon's electrophilic behavior is its ability to expand its coordination number beyond four, forming hypercoordinate (or hypervalent) intermediates. The silicon atom can accept electron density from Lewis bases into its vacant d-orbitals, leading to the formation of pentacoordinate (five-coordinate) or hexacoordinate (six-coordinate) species.
These hypercoordinate intermediates are often proposed as key intermediates in reactions at the silicon center. For example, in nucleophilic substitution reactions, the attack of a nucleophile forms a pentacoordinate intermediate, which then expels a leaving group. The geometry of these intermediates is typically trigonal bipyramidal for pentacoordinate silicon and octahedral for hexacoordinate silicon.
The formation of these hypercoordinate species increases the electron density at the silicon center, which can, in turn, weaken the other bonds to silicon. This bond weakening facilitates substitution reactions. Anionic hypercoordinated silicates, formed with donors like fluoride or alkoxides, are particularly reactive. While many of these intermediates are transient and difficult to observe directly, their existence is supported by extensive mechanistic and computational studies. nih.govacs.orgacs.org
The silicon-chlorine (Si-Cl) bond in this compound is a reactive site that can be activated by various catalysts to enhance its electrophilicity. This activation is crucial for reactions involving the substitution of the chlorine atom.
Lewis Acid Catalysis : Lewis acids can coordinate to the chlorine atom, polarizing the Si-Cl bond and making the silicon atom more susceptible to nucleophilic attack. For instance, the presence of a Lewis acid like aluminum chloride can facilitate the reaction of the chlorosilane with nucleophiles.
Transition Metal Catalysis : Transition metal complexes, particularly those of nickel and palladium, can activate the Si-Cl bond. acs.org The mechanism often involves the oxidative addition of the chlorosilane to a low-valent metal center. For example, a Ni(0) species can react with the chlorosilane to form a silylnickel intermediate. acs.org This intermediate is highly reactive and can participate in various cross-coupling reactions, allowing for the formation of new silicon-carbon bonds.
Nucleophilic Catalysis : Certain nucleophiles, such as dimethylformamide (DMF) or N-methylimidazole, can act as catalysts in silylation reactions. organic-chemistry.org These catalysts react with the chlorosilane to form a highly reactive silylating agent in situ, which then reacts more readily with the substrate (e.g., an alcohol). organic-chemistry.org
The table below provides examples of catalytic systems used to activate silicon-halogen bonds.
| Catalyst Type | Example Catalyst | Mode of Activation |
| Lewis Acid | AlCl₃ | Coordination to the halogen, increasing Si electrophilicity. |
| Transition Metal | Ni(cod)₂/PCy₃ | Oxidative addition to form a reactive silylnickel intermediate. acs.org |
| Nucleophilic Catalyst | Dimethylformamide (DMF) | Formation of a more reactive silylating intermediate. organic-chemistry.org |
Transition Metal-Catalyzed Transformations
Extensive literature searches did not yield specific research articles detailing the direct participation of this compound in transition metal-catalyzed transformations, including cross-coupling reactions and other selective transformations as outlined in the requested sections. The following sections provide a general overview of related chemistries involving similar organosilicon compounds, which may offer potential insights into the hypothetical reactivity of this compound. It is important to note that this information is based on analogous systems and not on direct studies of the subject compound.
Cross-Coupling Reactions Involving Silicon Reagents
While no specific examples of this compound were found, the broader class of organosilicon compounds, particularly organosilanols and organosilanolates, are known to participate in palladium-catalyzed cross-coupling reactions. These reactions serve as alternatives to traditional methods that use organoboron (Suzuki-Miyaura), organotin (Stille), or organozinc (Negishi) reagents. The activation of the silicon reagent is a critical step in these transformations and is often achieved using a fluoride source or under basic conditions.
In a general mechanistic cycle for a palladium-catalyzed cross-coupling reaction involving an organosilicon reagent, the process is initiated by the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation, where the organic group from the silicon reagent is transferred to the palladium(II) center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.
For a hypothetical cross-coupling reaction involving this compound, one could envision a pathway where the Si-C(sp³) bond of the chloromethyl group is cleaved and participates in the catalytic cycle. However, the presence of the tert-butoxy group might influence the reactivity, potentially through steric hindrance or by providing a site for alternative reactions. Without experimental data, any proposed mechanism remains speculative.
Selective Transformations Facilitated by Metal Catalysts
The field of transition metal-catalyzed transformations of organosilicon compounds is vast and includes a variety of selective reactions beyond cross-coupling. For instance, palladium catalysts have been employed for the selective dechlorination of polychloromethylsilanes. This type of reaction proceeds through a Si-H/C-Cl exchange mechanism and allows for the synthesis of less chlorinated chloromethylsilanes.
Another area of interest is the catalytic functionalization of C-H bonds, where a transition metal catalyst directs the formation of a new bond at a specific position in a molecule. While there is no direct evidence of this compound being used in such reactions, functionalized alkoxysilanes have been investigated for their ability to act as directing groups or to participate in catalytic cycles.
Given the structure of this compound, with its reactive C-Cl bond and the potential for the tert-butoxy group to act as a leaving group or directing group, it is conceivable that it could undergo various metal-catalyzed transformations. For example, reactions could potentially target the C-Cl bond for substitution or coupling, or involve the entire chloromethylsilyl moiety in a catalytic process. However, without dedicated research on this specific compound, its reactivity profile in the context of selective, metal-catalyzed transformations remains unexplored.
Applications of Tert Butoxy Chloromethyl Dimethylsilane in Advanced Organic Synthesis
As a Silylating Reagent
The use of silyl (B83357) ethers as protecting groups for hydroxyl and other protic functional groups is a cornerstone of modern organic synthesis. Tert-butoxy(chloromethyl)dimethylsilane serves as a precursor for the introduction of the (tert-butoxy)dimethylsilyl protecting group, which shares similarities with the widely used tert-butyldimethylsilyl (TBS) group.
Introduction of the (Tert-butoxy)dimethylsilyl Protecting Group: Analogy to TBSCl
The (tert-butoxy)dimethylsilyl group is analogous in its application to the well-established tert-butyldimethylsilyl (TBS) group, which is introduced using tert-butyldimethylsilyl chloride (TBSCl). The protection of alcohols is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base, such as imidazole, in a suitable solvent like dimethylformamide (DMF). organic-chemistry.org
The (tert-butoxy)dimethylsilyl group, much like the TBS group, is effective in protecting a wide range of hydroxyl groups, including primary, secondary, and tertiary alcohols. Silyl ethers are valued for their stability across a broad spectrum of non-acidic reaction conditions, making them compatible with many synthetic transformations. The choice of silylating agent can also allow for selective protection of hydroxyl groups based on steric hindrance.
A key advantage of using silyl ethers as protecting groups is the ability to selectively deprotect them under specific conditions, often in the presence of other protecting groups. The cleavage of silyl ethers is influenced by factors such as steric bulk around the silicon atom and the nature of the substituents.
The deprotection of (tert-butoxy)dimethylsilyl ethers, similar to TBS ethers, can be achieved under various conditions. Fluoride-based reagents, such as tetra-n-butylammonium fluoride (B91410) (TBAF), are highly effective for cleaving silicon-oxygen bonds due to the formation of a strong Si-F bond. organic-chemistry.org Acidic conditions can also be employed for their removal. organic-chemistry.org
Differential cleavage strategies allow for the selective removal of one silyl group in the presence of others. For instance, the relative stability of common silyl ethers to acid hydrolysis is generally TMS < TES < TBDMS < TIPS < TBDPS. This trend allows for the selective deprotection of a less sterically hindered silyl ether in the presence of a more hindered one.
Recent research has focused on developing mild and highly selective deprotection methods. For example, sodium tetrachloroaurate(III) dihydrate has been used as a catalyst for the mild removal of TBS protecting groups, showing selectivity for aliphatic TBS ethers over aromatic TBS ethers and other silyl ethers like triisopropylsilyl (TIPS) and tert-butyl(diphenyl)silyl (TBDPS) ethers. organic-chemistry.orgscispace.comresearchgate.net Other methods for selective deprotection of TBS ethers include the use of catalytic amounts of acetyl chloride in dry methanol, which tolerates various other protecting groups. researchgate.net Furthermore, chemoselective deprotection of TBS ethers in the presence of TIPS and TBDPS ethers has been demonstrated using cerium(IV) sulfate. researchgate.net Highly sulfated cellulose (B213188) has also been reported as a selective catalyst for the deprotection of aliphatic TBDMS ethers, leaving phenolic TBDMS ethers intact. thieme-connect.com
| Reagent | Conditions | Selectivity/Comments | Reference |
|---|---|---|---|
| Sodium tetrachloroaurate(III) dihydrate | Catalytic amount, Methanol, Room Temperature | Selective for aliphatic TBS ethers over aromatic TBS, TIPS, and TBDPS ethers. | organic-chemistry.orgscispace.comresearchgate.net |
| Acetyl Chloride | Catalytic amount, Dry Methanol | Tolerates a variety of other protecting groups. | researchgate.net |
| Cerium(IV) sulfate | Catalytic amount | Chemoselective deprotection in the presence of TIPS and TBDPS ethers. | researchgate.net |
| Highly Sulfated Cellulose | - | Selective for aliphatic TBDMS ethers over phenolic TBDMS ethers. | thieme-connect.com |
Formation of Silyl Enol Ethers and Related Derivatives
Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions. wikipedia.org They are typically prepared by reacting a ketone or aldehyde with a silylating agent in the presence of a base or by trapping an enolate with a silyl electrophile. wikipedia.org
This compound can be used to form tert-butoxydimethylsilyl enol ethers. Research has demonstrated the synthesis of these enol ethers from various ketones and aldehydes in good yields with high regio- and stereoselectivities under both thermodynamically and kinetically controlled conditions. researchgate.net The hydrolytic stability of these silyl enol ethers has been studied and compared to other silyl enol ethers, such as those derived from trimethylsilyl (B98337) and tert-butyldimethylsilyl chlorides. researchgate.net The choice of reaction conditions can influence the formation of either the kinetic or thermodynamic silyl enol ether. wikipedia.org
As a Chloromethylating Reagent or Synthon
Beyond its role in forming protecting groups, the chloromethyl moiety of this compound provides a reactive handle for further synthetic transformations.
Introduction of the Chloromethyl Moiety for Subsequent Functionalization
The chloromethyl group (CH2Cl) is a functional group that can be introduced into molecules to serve as an electrophilic site for subsequent nucleophilic substitution or other transformations. chempanda.com The chloromethyl group in this compound can be utilized for the introduction of a functionalizable one-carbon unit.
This functionality allows for a range of subsequent reactions. For example, the carbon-chlorine bond can be targeted by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. While tert-butoxide itself is generally considered a poor nucleophile due to its bulk, the chloromethyl group attached to the silicon is susceptible to nucleophilic attack. reddit.com
A significant application involves the preparation of functionalized organometallic reagents. For instance, arylmagnesium reagents bearing an ortho-chloromethyl group have been prepared and shown to be useful in the synthesis of various heterocycles. organic-chemistry.org This demonstrates the principle of converting a chloromethyl group into a nucleophilic organometallic species. Although not specifically documented for this compound, the formation of a Grignard reagent from the chloromethyl group is a plausible synthetic route for further functionalization.
| Compound Name |
|---|
| This compound |
| tert-butyldimethylsilyl chloride (TBSCl) |
| tetra-n-butylammonium fluoride (TBAF) |
| sodium tetrachloroaurate(III) dihydrate |
| triisopropylsilyl (TIPS) |
| tert-butyl(diphenyl)silyl (TBDPS) |
| cerium(IV) sulfate |
| trimethylsilyl (TMS) |
| triethylsilyl (TES) |
Building Block in the Construction of Complex Molecular Architectures
This compound serves as a versatile building block in organic synthesis, enabling the construction of intricate molecular frameworks. Its bifunctional nature, possessing both a reactive chloromethyl group and a sterically demanding tert-butoxydimethylsilyl moiety, allows for its incorporation into complex structures through various synthetic transformations.
Synthesis of Novel Organosilicon Heterocycles
The presence of the reactive Si-CH₂Cl unit makes this compound a valuable precursor for the synthesis of organosilicon heterocycles. While specific examples detailing the direct use of this exact compound are not extensively documented in publicly available literature, the known reactivity of (chloromethyl)silanes provides a clear pathway for such transformations. The synthesis of organosilicon heterocycles often involves intramolecular or intermolecular reactions where the chloromethyl group acts as an electrophile.
For instance, analogous (chloromethyl)silanes can react with difunctional nucleophiles to form cyclic structures. A general approach could involve the reaction of this compound with a diol, diamine, or aminothiol. The initial reaction would likely involve the nucleophilic displacement of the chloride ion, followed by a subsequent ring-closing step. The synthesis of various organocyclosiloxanes often relies on the hydrolytic condensation of chlorine-containing organosilanes or through heterofunctional condensation reactions. gelest.com The tert-butoxy (B1229062) group in the target molecule can be envisioned to either remain in the final heterocyclic structure or be cleaved under specific conditions to generate a silanol (B1196071), which could then participate in further condensation reactions.
Precursor to Reactive Organometallic Species (e.g., Grignard Reagents)
The chloromethyl group of this compound allows for its conversion into highly reactive organometallic species, most notably Grignard reagents. The formation of a Grignard reagent involves the reaction of the alkyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). gelest.commasterorganicchemistry.com
The resulting organomagnesium compound, (tert-butoxydimethylsilyl)methylmagnesium chloride, is a potent nucleophile and a strong base. This reagent can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.
Table 1: Potential Reactions of (tert-Butoxydimethylsilyl)methylmagnesium chloride
| Reactant (Electrophile) | Product Type |
|---|---|
| Aldehydes, Ketones | Secondary or Tertiary Alcohols |
| Esters | Tertiary Alcohols (via double addition) |
| Epoxides | Alcohols |
The in situ formation of the Grignard reagent in the presence of the desired electrophile is a common strategy, particularly if the Grignard reagent itself has limited stability. gelest.com The use of THF as a solvent can be advantageous as it often facilitates substitution reactions more readily than diethyl ether due to its higher boiling point. gelest.com
Role in Stereoselective Synthesis
The bulky nature of the substituents on the silicon atom in this compound plays a significant role in controlling the stereochemical outcome of reactions. When this moiety is incorporated into a molecule, it can influence the direction of attack of incoming reagents.
Steric Influence of the tert-Butoxy and Dimethyl Silyl Groups on Reaction Diastereoselectivity
The tert-butoxydimethylsilyl group is sterically demanding, comparable to a "hetero-t-butyl group". e-bookshelf.de This steric bulk is a powerful tool for inducing diastereoselectivity in a variety of chemical transformations. When attached to a chiral center or a prochiral substrate, the group can effectively block one face of the molecule, forcing an incoming reagent to approach from the less hindered side.
This principle is widely applied in substrate-controlled diastereoselective reactions. For example, in the reduction of a ketone or the addition of a nucleophile to a carbonyl group, the presence of a nearby tert-butoxydimethylsilyl group can lead to the preferential formation of one diastereomer over the other. The large size of the group can create a significant energy difference between the transition states leading to the different stereoisomers. e-bookshelf.de
Directed Functionalization Strategies
In addition to passive steric hindrance, silyl groups can be actively used as directing groups to achieve site-selective C-H functionalization. snnu.edu.cnresearchgate.net This strategy involves the temporary installation of a silicon-containing tether onto a molecule, which then directs a transition metal catalyst to a specific C-H bond. nih.gov
A common approach involves the formation of a silyl ether from an alcohol and a chlorosilane. While direct examples with this compound are not prominent, the principle can be applied. An alcohol substrate could be reacted with this compound to form the corresponding silyl ether. The silyl group, now tethered to the molecule, can position a catalytic metal center in proximity to a specific C-H bond, leading to its selective functionalization (e.g., arylation, alkylation, or oxidation). rsc.org The silicon tether is advantageous because it can often be easily removed under standard conditions, such as treatment with fluoride ions or acid, after the desired transformation is complete. nih.gov
Development of Novel Synthetic Sequences and Methodologies
The unique combination of reactivity and steric properties in this compound facilitates the development of new synthetic methods and multi-step sequences. A closely related compound, tert-butoxychloromethylphenylsilane, has been shown to react with 2-substituted ethanols to produce polyfunctional silanes. researchgate.net This suggests a similar reactivity pattern for this compound, allowing for the synthesis of complex molecules with multiple functional groups.
For example, a synthetic sequence could begin with the reaction of this compound with a molecule containing a hydroxyl group. The resulting silyl ether could then undergo further transformation. The chloromethyl group could be converted to a Grignard reagent for subsequent carbon-carbon bond formation, or it could be subjected to nucleophilic substitution. This dual reactivity allows for a stepwise and controlled elaboration of a molecular structure.
The development of such sequences, where a single reagent introduces both a sterically influential group and a handle for further functionalization, is a key aspect of modern synthetic chemistry. It allows for increased efficiency and the construction of complex molecular architectures from simpler starting materials.
Tandem Reactions and Cascade Processes
Tandem reactions, often referred to as domino or cascade reactions, are a class of chemical processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. This approach offers significant advantages in terms of efficiency, reduced waste, and savings in time and resources. Silyl ethers, as a class of compounds, are valuable tools in designing such sequences, primarily due to their role as versatile protecting groups for alcohols. wikipedia.orgmasterorganicchemistry.com The stability of a silyl ether can be tuned by the substituents on the silicon atom, allowing for selective deprotection under specific conditions, which can be a key trigger for a subsequent reaction in a cascade sequence. wikipedia.orggelest.com
For instance, a one-pot sequence could be envisioned where a silyl ether masks a hydroxyl group while another part of the molecule undergoes transformation. Subsequent in-situ cleavage of the silyl ether could then unmask the alcohol, allowing it to participate in an intramolecular cyclization or condensation reaction. The selective removal of different silyl ethers under varied conditions (e.g., acid, base, or fluoride ions) allows for intricate cascade designs. organic-chemistry.orghighfine.com A direct transformation of aryl silyl ethers into biaryl ethers has been demonstrated through a tandem desilylation and SNAr reaction with activated aryl fluorides. organic-chemistry.org
Although specific examples detailing the use of this compound as a trigger or participant in a tandem reaction are not prominent in the literature, its general structure aligns with the properties required for such applications. The tert-butoxy group and the dimethylsilyl core influence its stability and reactivity, which could potentially be exploited in multi-step, one-pot syntheses.
Illustrative Example of a Silyl Ether in a Tandem Sequence The following table outlines a generalized, hypothetical tandem reaction involving a silyl ether protecting group. This is for illustrative purposes as specific examples for this compound are not available.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Grignard Reaction | A Grignard reagent is added to a keto-aldehyde, where the alcohol group is protected by a silyl ether. |
| 2 | Deprotection (Trigger) | A fluoride source (e.g., TBAF) is added to the same pot to cleave the silyl ether, revealing a hydroxyl group. |
| 3 | Intramolecular Cyclization | The newly formed hydroxyl group attacks the ketone intramolecularly to form a cyclic hemiketal. |
Green Chemistry Approaches Utilizing Organosilicon Reagents
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comcompoundchem.com Organosilicon reagents are often considered in the context of green chemistry due to several favorable properties. cfsilicones.com
One of the key advantages is the environmental profile of their byproducts. The silicon-based byproducts of many reactions involving organosilanes, such as silanols and siloxanes, are generally considered to have low toxicity compared to byproducts from many metal-based reagents. dakenchem.com This aligns with the green chemistry principle of designing safer chemicals.
The production of organosilicon compounds themselves is also a subject of green chemistry research. The traditional "Direct Process" or "Rochow Process" for producing chlorosilanes can generate harmful byproducts like hydrogen chloride. mdpi.com Research is ongoing to develop greener synthesis routes, for example, through the direct synthesis of alkoxysilanes to avoid chlorine chemistry. mdpi.com Furthermore, the energy consumption of synthetic processes is a key consideration. Efforts to conduct reactions at ambient temperature and pressure contribute to a better environmental footprint. compoundchem.comacs.org While specific life-cycle analyses for this compound are not available, the broader trend in organosilicon chemistry is towards more sustainable practices, including the potential for recycling silane (B1218182) waste streams in large-scale manufacturing. mtu.edu
Comparison of Synthetic Approaches in Organosilicon Chemistry
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
|---|---|---|
| Less Hazardous Chemical Syntheses | Use of highly reactive and toxic metal reagents. | Use of organosilicon reagents with less toxic byproducts (siloxanes). cfsilicones.comdakenchem.com |
| Waste Prevention | Multi-step synthesis with isolation and purification at each stage. | One-pot or tandem reactions to reduce solvent and material waste. organic-chemistry.org |
| Safer Solvents and Auxiliaries | Use of chlorinated solvents (e.g., Dichloromethane). | Use of more benign solvents or solvent-free conditions. |
| Reduce Derivatives | Routine use of protecting groups requiring extra steps. | Designing syntheses to avoid protecting groups or using them in catalytic cycles. sigmaaldrich.com |
| Catalysis | Use of stoichiometric reagents. | Development of catalytic processes to improve efficiency and reduce waste. |
Comparison with Tert-butyldimethylsilyl Chloride (TBSCl)
Tert-butyldimethylsilyl chloride (TBSCl) is one of the most common reagents for protecting alcohols due to the stability of the resulting TBS ether. wikipedia.orgorganic-chemistry.org The comparison between this compound and TBSCl is crucial for understanding the functional role of the chloromethyl group.
The primary structural difference between this compound and TBSCl is the substitution of a methyl group in TBSCl with a chloromethyl group. This substitution has significant electronic consequences. The chlorine atom is strongly electron-withdrawing, which increases the electrophilicity of the silicon atom in this compound compared to TBSCl. This heightened electrophilicity generally translates to a higher reaction rate for the silylation of alcohols.
Furthermore, the chloromethyl group introduces a second reactive site into the molecule. While the Si-Cl bond in TBSCl is the primary site of reaction for alcohol protection, this compound offers both the silylation capability (via reaction at the silicon center, displacing the tert-butoxy group, though less common than silylation with chlorosilanes) and the potential for nucleophilic substitution at the chloromethyl carbon. This bifunctionality allows for tandem or sequential reactions that are not possible with the monofunctional TBSCl.
Table 1: Comparison of Structural and Reactivity Features
| Feature | This compound | Tert-butyldimethylsilyl Chloride (TBSCl) |
|---|---|---|
| Key Functional Groups | tert-Butoxy, Chloromethyl | tert-Butyl, Chloro |
| Primary Reactive Site | Silicon Center, Chloromethyl Carbon | Silicon Center |
| Silicon Electrophilicity | Increased due to -CH₂Cl group | Standard for TBS derivatives |
| Reactivity towards Alcohols | Potentially higher | Standard, widely used commonorganicchemistry.com |
| Synthetic Role | Bifunctional Reagent | Monofunctional Protecting Group |
TBSCl is a white solid that is relatively stable, though it reacts with water and alcohols. wikipedia.org Its handling is routine in many synthetic laboratories. In contrast, the presence of the additional reactive chloromethyl group in this compound can influence its stability. Compounds containing chloromethylsilyl moieties can be susceptible to intramolecular rearrangements or intermolecular condensations, particularly in the presence of moisture or catalysts. While specific long-term stability data for this compound is not extensively detailed, related structures like tert-butoxychloromethylphenylsilane are noted to be stable at room temperature for about a week before undergoing disproportionation. researchgate.net This suggests that this compound may require more stringent storage conditions, such as refrigeration under an inert atmosphere, to ensure its integrity over time compared to the more robust TBSCl.
Comparison with Other Chloromethylsilanes (e.g., Chloromethyl(dimethyl)phenylsilane)
Comparing this compound with other chloromethylsilanes, such as Chloromethyl(dimethyl)phenylsilane, isolates the influence of the tert-butoxy group versus other substituents like a phenyl ring.
The tert-butoxy group and the phenyl group exert different electronic and steric effects on the silicon center. The tert-butoxy group is sterically demanding and is a net electron-donating group through the oxygen atom's lone pairs, which can slightly decrease the silicon atom's electrophilicity. Conversely, the phenyl group is also bulky but its electronic effect is more complex, capable of being weakly electron-withdrawing via induction.
The most significant difference, however, is that the tert-butoxy group can act as a leaving group in substitution reactions at the silicon center, a pathway not available to the stable silicon-carbon bond of the phenyl group. This makes the silicon center in this compound a potential site for alkoxide exchange or hydrolysis, whereas the silicon center in Chloromethyl(dimethyl)phenylsilane is primarily reactive through its other substituents.
Table 2: Influence of Substituents on Chloromethylsilanes
| Property | This compound | Chloromethyl(dimethyl)phenylsilane |
|---|---|---|
| Key Substituent | tert-Butoxy (-OtBu) | Phenyl (-Ph) |
| Electronic Effect | Electron-donating (oxygen lone pairs) | Weakly electron-withdrawing (inductive) |
| Steric Hindrance | High | High |
| Leaving Group Potential | tert-Butoxy group can be a leaving group | Phenyl group is not a leaving group |
The differing substituents lead to distinct synthetic applications. Chloromethyl(dimethyl)phenylsilane is often used in reactions where the phenyl group plays a role, such as in cross-coupling reactions or where its electronic properties can be used to tune the reactivity of the molecule.
This compound, on the other hand, is valued for its bifunctionality. It can be used as a linker, where one end attaches to a substrate via the silicon center (e.g., by reacting with an alcohol to form a silyl ether) and the other end (the chloromethyl group) is available for subsequent nucleophilic attack to build more complex molecules. This dual reactivity is a key feature that distinguishes it from many other chloromethylsilanes.
Comparison with Other Alkoxysilanes
Standard alkoxysilanes, such as tetraethoxysilane (TEOS) or methoxytrimethylsilane, are primarily used as sources of silica (B1680970) in sol-gel processes, as protecting groups, or as simple silylating agents. The defining characteristic of this compound in this context is the presence of the carbon-bound chlorine atom.
This chloromethyl functionality transforms the molecule from a simple alkoxysilane into a functionalized building block. While a typical alkoxysilane might be used to protect an alcohol, this compound protects the alcohol and simultaneously introduces a reactive electrophilic carbon center. This allows for the construction of silicon-containing tethers and linkers, and for the synthesis of more complex organosilicon structures where the silicon moiety is covalently linked to another fragment through a methylene (B1212753) bridge. This capability is generally absent in simple, non-functionalized alkoxysilanes, whose reactivity is confined to the silicon-alkoxy bonds.
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structural Elucidation and Mechanistic Insight
Spectroscopic methods form the cornerstone of molecular characterization, offering non-destructive and highly detailed information about the chemical structure and bonding within tert-butoxy(chloromethyl)dimethylsilane.
NMR spectroscopy is a powerful tool for confirming the structure of this compound and monitoring its reactions. The chemical shifts (δ) in ¹H, ¹³C, and ²⁹Si NMR spectra are indicative of the specific chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum provides a clear signature for the compound. The nine equivalent protons of the bulky tert-butoxy (B1229062) group typically appear as a sharp singlet, while the six protons of the two silicon-methyl groups also produce a distinct singlet. The two protons of the chloromethyl group are observed as another singlet, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The integration of these signals corresponds to the 9:6:2 ratio of protons in the molecule.
¹³C NMR: The carbon spectrum complements the ¹H NMR data. Distinct signals are observed for the methyl carbons of the tert-butoxy group, the quaternary carbon of the tert-butoxy group, the silicon-methyl carbons, and the chloromethyl carbon. The chemical shifts of these carbons provide unambiguous evidence for the compound's carbon framework.
²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing organosilicon compounds. umich.edu this compound exhibits a characteristic signal in the ²⁹Si NMR spectrum, the chemical shift of which is sensitive to the substituents on the silicon atom. umich.edu This technique is highly effective for monitoring reactions at the silicon center, such as the displacement of the tert-butoxy group or transformations involving the chloromethyl moiety. rsc.org
| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | (CH₃)₃C-O | ~1.3 | Singlet (s) |
| ¹H | (CH₃)₂Si | ~0.2 | Singlet (s) |
| ¹H | Cl-CH₂-Si | ~2.7 | Singlet (s) |
| ¹³C | (CH₃)₃C-O | ~31 | |
| ¹³C | (CH₃)₃C-O | ~73 | |
| ¹³C | (CH₃)₂Si | ~-3 | |
| ¹³C | Cl-CH₂-Si | ~28 | |
| ²⁹Si | (CH₃)₂Si | Variable, characteristic of tetracoordinate silicon |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Key vibrational modes include C-H stretching from the alkyl groups, Si-C stretching, and C-O stretching of the ether linkage. The presence of the C-Cl bond also gives rise to a characteristic absorption in the fingerprint region of the spectrum. docbrown.info
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2880-3080 | C-H Stretching | Alkyl (tert-butyl, methyl) |
| ~1250 | Si-CH₃ Bending (Symmetric) | Dimethylsilyl |
| 1050-1100 | C-O Stretching | tert-butoxy |
| ~800-840 | Si-C Stretching | Dimethylsilyl |
| 650-800 | C-Cl Stretching | Chloromethyl |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk In the mass spectrum of this compound, the molecular ion (M+) peak may be observed, though it can be of low intensity.
The fragmentation pattern is highly informative. A characteristic and often abundant peak corresponds to the loss of a methyl group ([M-15]⁺). The most prominent fragmentation pathway typically involves the loss of the tert-butyl group, leading to a stable cation. doaj.orgnih.gov Another significant fragmentation involves the cleavage of the Si-O bond. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. nih.gov
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of this compound and to monitor the progress of reactions in which it is a reactant or product.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by Gas Chromatography. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC provides a powerful tool for determining the purity of the compound. researchgate.net The retention time is a characteristic property under specific GC conditions, and the peak area is proportional to the concentration, allowing for quantitative analysis. sigmaaldrich.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): While GC is often the method of choice, HPLC can also be employed for the analysis of silyl (B83357) compounds, particularly for less volatile derivatives or for monitoring reactions in the liquid phase. greyhoundchrom.com A suitable stationary phase (e.g., reverse-phase C18) and mobile phase are selected to achieve separation from starting materials, byproducts, and products.
X-ray Diffraction Studies for Solid-State Structure (if applicable to related derivatives)
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, X-ray crystallography can be applied to solid derivatives synthesized from it. Such studies provide exact bond lengths, bond angles, and conformational information in the solid state. beilstein-journals.org For instance, the crystal structure of a product formed by reacting this compound with a complex organic molecule can confirm the stereochemistry and connectivity of the newly formed bonds, providing invaluable structural proof. researchgate.net
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry offers theoretical insights that complement experimental data. Using methods like Density Functional Theory (DFT) and other quantum mechanical calculations, various properties of this compound can be predicted and analyzed. elixirpublishers.com
These calculations can be used to:
Optimize Molecular Geometry: Determine the lowest energy conformation, predicting bond lengths and angles that can be compared with experimental data if available. escholarship.org
Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR). Comparing these calculated values with experimental spectra aids in signal assignment and structural confirmation. rsc.orgresearchgate.net
Analyze Electronic Structure: Investigate the distribution of electron density, molecular orbitals, and electrostatic potential, which helps in understanding the compound's reactivity.
Model Reaction Mechanisms: Elucidate the pathways of reactions involving this compound, calculating transition state energies and reaction barriers to understand why certain products are formed. weizmann.ac.ilresearchgate.net
Elucidation of Reaction Mechanisms and Transition States
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the identification of transition states—the fleeting, high-energy structures that molecules pass through as they transform from reactants to products. The study of these transition states is crucial for understanding reaction kinetics and mechanisms.
For reactions involving this compound, such as nucleophilic substitution at the silicon center or reactions involving the chloromethyl group, computational analysis can elucidate the step-by-step pathway. For instance, in a substitution reaction at the silicon atom, calculations can help distinguish between a concerted (SN2-like) or a stepwise mechanism involving a pentacoordinate silicon intermediate. The geometry and energy of the transition state for such a reaction would be heavily influenced by the bulky tert-butoxy group and the electronic effect of the chloromethyl moiety.
Theoretical studies on similar silanes have shown that the energy barrier for substitution at the silicon center is sensitive to the nature of the nucleophile and the leaving group. The transition state in these reactions typically involves an elongated Si-leaving group bond and a partially formed Si-nucleophile bond. The presence of the electron-withdrawing chloromethyl group in this compound would be expected to influence the stability of the transition state, potentially affecting the reaction rate compared to structurally similar silyl ethers.
Table 1: Hypothetical Transition State Parameters for a Nucleophilic Substitution Reaction of this compound (Illustrative)
| Parameter | Value | Description |
| Reaction Coordinate | Si-Cl bond elongation, Nu-Si bond formation | Describes the primary atomic motions during the reaction. |
| Activation Energy (ΔG‡) | Moderate | The energy barrier that must be overcome for the reaction to proceed. |
| Transition State Geometry | Trigonal bipyramidal | The arrangement of atoms at the highest point of the energy profile. |
| Key Bond Distances | Si-Cl: ~2.5 Å, Nu-Si: ~2.2 Å | Approximate bond lengths in the transition state. |
Note: The values in this table are illustrative and would require specific quantum chemical calculations for precise determination.
Prediction of Reactivity and Selectivity
Computational models are increasingly used to predict the reactivity and selectivity of chemical compounds, saving significant time and resources in experimental design. researchgate.net For this compound, computational approaches can quantify its reactivity towards various reagents and predict the outcome of reactions where multiple products are possible.
Reactivity descriptors, derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide a quantitative measure of a molecule's susceptibility to electrophilic and nucleophilic attack. A lower LUMO energy for this compound would suggest a higher reactivity towards nucleophiles at the silicon center. Conversely, the HOMO energy can indicate its nucleophilic character.
Furthermore, computational methods can predict the regioselectivity of reactions. For example, in a reaction with a multifunctional nucleophile, calculations could determine whether the attack is more likely to occur at the silicon atom or the carbon of the chloromethyl group. This is achieved by calculating the activation energies for the different possible reaction pathways; the path with the lower energy barrier is predicted to be the major one. The combination of steric hindrance from the tert-butoxy group and the electronic influence of the chloro substituent are key factors that computational models can effectively evaluate to predict selectivity.
Table 2: Calculated Reactivity Indices for this compound (Illustrative)
| Index | Value (Arbitrary Units) | Implication |
| HOMO Energy | -9.5 eV | Related to the ability to donate electrons. |
| LUMO Energy | -0.8 eV | Related to the ability to accept electrons; indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 8.7 eV | A larger gap generally implies greater kinetic stability. |
| Mulliken Atomic Charges | Si: +1.2, C(H2Cl): -0.4, Cl: -0.3 | Indicates the distribution of electron density and potential sites for electrophilic/nucleophilic attack. |
Note: These values are for illustrative purposes and would need to be determined through specific computational calculations.
Conformational Analysis and Steric Effects
The three-dimensional structure of a molecule plays a pivotal role in its reactivity. Conformational analysis, the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is a key application of computational chemistry. For this compound, the bulky tert-butoxy group significantly influences its preferred conformation and, consequently, its steric profile.
Computational modeling can be used to identify the lowest energy conformations of the molecule by systematically rotating the bonds and calculating the energy of each resulting structure. These calculations would likely show that the molecule adopts a conformation that minimizes steric repulsion between the bulky tert-butyl group and the other substituents on the silicon atom. This steric hindrance is a defining characteristic of this compound and has a profound impact on its reactivity.
Table 3: Conformational and Steric Parameters of this compound (Illustrative)
| Parameter | Value | Significance |
| Dihedral Angle (C-O-Si-C) | ~180° (anti-periplanar) | The lowest energy arrangement of the tert-butoxy group relative to one of the methyl groups on silicon. |
| Steric Hindrance | High | The bulky tert-butoxy group significantly shields the silicon center. |
| Calculated Cone Angle | ~130° | A quantitative measure of the steric bulk of the tert-butoxydimethylsilyl group. |
Note: The values presented are illustrative and would be subject to refinement through detailed computational analysis.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Multifunctional Silicon Reagents
A significant area of future research involves using tert-butoxy(chloromethyl)dimethylsilane as a foundational structure for creating more complex, multifunctional silicon reagents. The core concept is to move beyond its role as a simple protecting group and develop derivatives that can introduce multiple functionalities in a single synthetic step.
Research in this area is inspired by the development of related polyfunctional silanes. For instance, the synthesis of compounds like tert-butoxychloromethylphenylsilane and its subsequent reaction with substituted alcohols demonstrates a pathway to novel silanes with tailored properties. researchgate.net The reaction of dichloromethylphenylsilane (B109416) with tert-butanol (B103910) yields the corresponding tert-butoxy (B1229062) silane (B1218182), which can then be reacted with various functionalized alcohols to create polyfunctional molecules. researchgate.net
Following this logic, researchers are exploring the substitution of the chloride in this compound with nucleophiles that contain additional reactive sites. This could lead to the creation of novel reagents for applications in areas such as drug discovery and materials science. These new reagents could act as linkers or scaffolds, enabling the efficient construction of complex molecular architectures. The activation of silicon-carbon bonds through the formation of penta- and hexa-coordinate silicon species is another advanced concept being explored to create novel transformations and reagents. nih.gov
Table 1: Examples of Potential Multifunctional Reagents Derived from this compound
Exploration of New Catalytic Systems for Transformations Involving this compound
While many reactions with this compound proceed with stoichiometric bases, the development of catalytic methods would represent a significant advance in efficiency and sustainability. researchgate.net Research is turning towards transition-metal catalysis to unlock new reaction pathways that are otherwise inaccessible. mdpi.com
Catalytic systems, particularly those based on palladium, are widely used for cross-coupling reactions, and their application to organosilane chemistry is an active area of research. mdpi.com For example, palladium-catalyzed reactions like the Suzuki-Miyaura or Hiyama couplings could potentially be adapted to form carbon-carbon bonds using derivatives of this compound. mdpi.com This would involve transforming the chloromethyl group into a suitable coupling partner, such as an organometallic species.
Furthermore, the exploration of Lewis acids as catalysts could enhance the electrophilicity of the silicon center, potentially enabling reactions under milder conditions than currently required. researchgate.net The goal is to develop selective, efficient, and sustainable catalytic transformations that expand the synthetic utility of this versatile silane. mdpi.com
Integration into Automated Synthesis Platforms
The increasing demand for rapid compound synthesis in fields like drug discovery has spurred the development of automated synthesis platforms. nih.govnih.gov These systems, sometimes called "chemputers," are designed to perform multi-step syntheses with minimal human intervention, increasing throughput and reproducibility. researchgate.netsigmaaldrich.com
This compound is a prime candidate for integration into these automated workflows. Its primary function as a protecting group for alcohols and amines is a common requirement in complex molecule synthesis. Automated platforms can be programmed to perform protection and deprotection sequences, and reagent cartridges containing this compound or related silylating agents could become standard components. sigmaaldrich.com
The integration would involve developing standardized protocols for its use within the robotic system, ensuring compatibility with the platform's solvent and reagent handling capabilities. As automated synthesis becomes more widespread, reagents that are robust, reliable, and suitable for a range of common transformations, such as this compound, will be essential for building the complex molecules needed for pharmaceutical and materials research. nih.govsigmaaldrich.com
Development of Sustainable and Environmentally Benign Synthetic Protocols
Modern chemical synthesis places a strong emphasis on "green chemistry," which seeks to minimize environmental impact. mlsu.ac.in The future development of protocols involving this compound will be guided by these principles. Key areas of focus include reducing waste, improving energy efficiency, and using less hazardous materials. mlsu.ac.in
One of the twelve principles of green chemistry is to avoid unnecessary derivatization, such as the use of protecting groups. mlsu.ac.in While protecting groups are often essential, research is aimed at developing more efficient protection/deprotection strategies that minimize waste. This includes exploring reaction conditions that maximize yield and reduce the need for difficult purification steps.
Future protocols will likely focus on:
Solvent Minimization: Exploring solvent-free reaction conditions, such as gas-solid phase reactions, which have been shown to be effective for some silane syntheses.
Atom Economy: Designing reactions where the majority of atoms from the reactants are incorporated into the final product, a core principle of green chemistry. mlsu.ac.in
Catalytic Processes: As mentioned previously, shifting from stoichiometric reagents to catalytic systems reduces waste and environmental burden.
By focusing on these areas, the use of this compound can be aligned with the broader goal of making chemical synthesis more sustainable.
Applications in Materials Science and Polymer Chemistry Beyond Traditional Organic Synthesis
While its roots are in organic synthesis, the unique properties of the silyl group make this compound and its derivatives attractive for materials science and polymer chemistry. The silicon atom can impart desirable characteristics such as thermal stability, hydrophobicity, and low surface energy.
Emerging research focuses on incorporating silane functionalities into polymers to create advanced materials. drexel.edu For example, derivatives of this compound can be used as:
Surface Modifiers: Attaching silyl groups to the surface of a material can dramatically alter its properties, such as making it more water-repellent or improving its compatibility with other materials.
Polymer Building Blocks: The chloromethyl group can be converted into other functional groups, such as an azide, making it suitable for "click chemistry" reactions. This allows for the precise incorporation of the silane into a polymer backbone or as a pendant group. drexel.edu
Cross-linking Agents: Polyfunctional silanes derived from the parent compound can be used to link polymer chains together, creating robust networks for use in coatings, elastomers, and composites. appleacademicpress.com
The ability to precisely engineer materials at the molecular level by incorporating silicon-containing moieties opens up new possibilities for creating high-performance polymers and advanced materials with tailored properties. drexel.eduappleacademicpress.com
Q & A
Q. What are the common synthetic routes for preparing tert-butoxy(chloromethyl)dimethylsilane, and what experimental conditions are critical for optimal yields?
this compound is typically synthesized via nucleophilic substitution or silane functionalization. A key method involves reacting tert-butyl(chloro)dimethylsilane with chloromethylating agents under controlled conditions. For example, substituting chlorine in tert-butyl(chloro)dimethylsilane with iodobutoxy groups (as in analogous compounds) requires sodium iodide in polar aprotic solvents like acetone or DMF at 50–80°C for 12–24 hours . Critical factors include:
- Temperature control : Exothermic reactions require slow reagent addition and cooling (0–5°C initially).
- Moisture exclusion : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Purification : Flash chromatography (hexane/ethyl acetate gradients) or distillation under reduced pressure (boiling point ~115°C) .
Q. How can researchers characterize this compound using spectroscopic methods?
- ¹H/¹³C NMR : Key peaks include:
- ¹H NMR (CDCl₃) : δ 0.05 ppm (Si(CH₃)₂), 1.34 ppm (tert-butyl CH₃), 3.61–3.66 ppm (CH₂Cl adjacent to siloxy group) .
- ¹³C NMR : δ 18.4 ppm (Si(CH₃)₂), 63.0–63.1 ppm (tert-butyl C-O), 22.0 ppm (CH₂Cl) .
- GC-MS : Monitor purity (>98%) using non-polar columns (e.g., DB-5) and electron ionization (m/z 143.09 for parent ion) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The chloromethyl group acts as an electrophilic site, enabling Suzuki or Stille couplings. For example, palladium-catalyzed reactions with arylboronic acids proceed via oxidative addition of the C-Cl bond to Pd(0), forming a Pd(II) intermediate. The tert-butoxy group stabilizes the transition state through steric hindrance, reducing side reactions . Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF at 60–80°C.
- Steric effects : Bulky tert-butoxy groups may slow reaction kinetics, requiring longer times (24–48 hours) .
Q. How can conflicting data on reaction yields be resolved when using this compound in multi-step syntheses?
Yield discrepancies often arise from:
Q. What strategies optimize the regioselectivity of this compound in polymer grafting applications?
The chloromethyl group enables site-specific functionalization of polymers (e.g., polystyrene). Strategies include:
- Controlled radical polymerization (RAFT/ATRP) : Initiate grafting from silane-modified monomers.
- Solvent polarity : Use toluene or DMF to stabilize charge-separated intermediates.
- Thermal activation : Heating to 80–100°C enhances mobility of silane groups on polymer backbones .
Methodological Tables
Q. Table 1. Comparison of Synthetic Conditions for this compound Derivatives
Q. Table 2. NMR Data for this compound
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Si(CH₃)₂ | 0.05 | Singlet | Dimethylsilane |
| tert-butyl CH₃ | 1.34 | Singlet | (CH₃)₃C-O |
| CH₂Cl | 3.61–3.66 | Multiplet | Cl-CH₂-Si |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
